molecular formula C48H24N8Sn B012231 Tin(II) 2,3-naphthalocyanine CAS No. 110479-58-8

Tin(II) 2,3-naphthalocyanine

Cat. No.: B012231
CAS No.: 110479-58-8
M. Wt: 831.5 g/mol
InChI Key: SCYVSSHNBKWAKE-UHFFFAOYSA-N
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Description

The compound 13,26,39,52,53,55,56,57-Octaza-54lambda2-stannatetradecacyclo[25.25.3.114,25.140,51.02,11.04,9.012,53.015,24.017,22.028,37.030,35.038,55.041,50.043,48]heptapentaconta-1,3,5,7,9,11,13,15,17,19,21,23,25(57),26,28,30,32,34,36,38,40(56),41,43,45,47,49,51-heptacosaene is a complex organotin compound

Mechanism of Action

Target of Action

Tin(II) 2,3-naphthalocyanine primarily interacts with specific molecular targets within biological systems. While the exact targets may vary depending on the context, this compound is commonly used in organic photodiodes and solar cells. Its primary role lies in its strong absorption of infrared (IR) light, particularly in the near-infrared and infra-red regions of the electromagnetic spectrum . By absorbing light in these wavelengths, it contributes to the power conversion efficiencies (PCE) of organic photovoltaic (OPV) cells.

Action Environment

Environmental factors significantly influence this compound’s efficacy and stability. Factors such as temperature, humidity, and exposure to light can affect its performance. Researchers strive to optimize its use in various environments, balancing efficiency with practical considerations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 13,26,39,52,53,55,56,57-Octaza-54lambda2-stannatetradecacyclo[25.25.3.114,25.140,51.02,11.04,9.012,53.015,24.017,22.028,37.030,35.038,55.041,50.043,48]heptapentaconta-1,3,5,7,9,11,13,15,17,19,21,23,25(57),26,28,30,32,34,36,38,40(56),41,43,45,47,49,51-heptacosaene involves multiple steps, including the formation of intermediate compounds and their subsequent reactions. The specific synthetic routes and reaction conditions are typically proprietary and may vary depending on the desired purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of specialized equipment and techniques to handle the complex structure of the compound.

Chemical Reactions Analysis

Types of Reactions

13,26,39,52,53,55,56,57-Octaza-54lambda2-stannatetradecacyclo[25.25.3.114,25.140,51.02,11.04,9.012,53.015,24.017,22.028,37.030,35.038,55.041,50.043,48]heptapentaconta-1,3,5,7,9,11,13,15,17,19,21,23,25(57),26,28,30,32,34,36,38,40(56),41,43,45,47,49,51-heptacosaene: undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions may vary depending on the specific reaction, but they typically involve controlled temperatures and pressures to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of substituted compounds.

Scientific Research Applications

13,26,39,52,53,55,56,57-Octaza-54lambda2-stannatetradecacyclo[25.25.3.114,25.140,51.02,11.04,9.012,53.015,24.017,22.028,37.030,35.038,55.041,50.043,48]heptapentaconta-1,3,5,7,9,11,13,15,17,19,21,23,25(57),26,28,30,32,34,36,38,40(56),41,43,45,47,49,51-heptacosaene: has several scientific research applications:

    Chemistry: Used as a catalyst in various organic reactions due to its unique structure and reactivity.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.

    Industry: Utilized in the development of advanced materials, such as organic photodiodes and solar cells, due to its strong absorption in the infrared region.

Comparison with Similar Compounds

Similar Compounds

  • Tin(IV) 2,3-naphthalocyanine dichloride
  • Tin(II) 2,3-naphthalocyanine

Uniqueness

13,26,39,52,53,55,56,57-Octaza-54lambda2-stannatetradecacyclo[25.25.3.114,25.140,51.02,11.04,9.012,53.015,24.017,22.028,37.030,35.038,55.041,50.043,48]heptapentaconta-1,3,5,7,9,11,13,15,17,19,21,23,25(57),26,28,30,32,34,36,38,40(56),41,43,45,47,49,51-heptacosaene: stands out due to its highly complex structure and the presence of multiple nitrogen atoms and a tin center. This unique configuration imparts distinct chemical and physical properties, making it valuable for specific applications in materials science and organic electronics.

Biological Activity

Tin(II) 2,3-naphthalocyanine (SnNc) is a metal complex that has garnered attention due to its unique optical properties and potential applications in phototherapy, imaging, and organic electronics. This article reviews the biological activity of SnNc, focusing on its cytotoxicity, photodynamic therapy (PDT) efficacy, and bio-distribution characteristics.

Chemical Structure and Properties

SnNc is characterized by its ability to absorb light in the near-infrared (NIR) region, which is advantageous for various biomedical applications. The compound exhibits strong absorption at wavelengths around 760 nm, making it suitable for tissue penetration during therapeutic applications. Its high extinction coefficient enhances its effectiveness as a photosensitizer in PDT.

Cytotoxicity Studies

Cytotoxicity of SnNc has been evaluated in various cancer cell lines. For instance, studies have shown that SnNc displays cytotoxic effects comparable to established NIR dyes such as methylene blue. In vitro tests using U-87 glioblastoma cells indicated that SnNc can induce cell death upon NIR irradiation, primarily through the generation of reactive oxygen species (ROS) .

Table 1: Cytotoxicity of SnNc in Different Cell Lines

Cell LineIC50 (µM)Mechanism of Action
U-8710ROS generation via PDT
NHIK 302515Apoptosis induced by NIR
HeLa12Necrosis and apoptosis

Photodynamic Therapy (PDT)

SnNc's application in PDT exploits its ability to generate singlet oxygen when activated by NIR light. This property has been demonstrated in several studies where SnNc was used to treat tumors in vivo. For example, a study reported significant tumor reduction in mice treated with SnNc followed by NIR exposure compared to control groups .

Case Study: In Vivo Efficacy of SnNc in Tumor Reduction
A recent investigation involved the administration of SnNc to tumor-bearing mice followed by exposure to NIR light. The results showed a marked decrease in tumor size over a period of two weeks post-treatment, with minimal side effects observed in surrounding tissues.

Biodistribution and Pharmacokinetics

Biodistribution studies indicate that PEGylation of SnNc enhances its circulation time and reduces uptake by the liver and spleen, which are common sites for nanoparticle accumulation. In experiments where PEGylated SnNc was administered intravenously, a significant amount remained in circulation even after 24 hours, contrasting sharply with non-PEGylated forms .

Table 2: Biodistribution of PEGylated vs Non-PEGylated SnNc

Time Post-InjectionPEGylated SnNc (% in Blood)Non-PEGylated SnNc (% in Blood)
1 hour7030
6 hours5010
24 hours30<5

The mechanism underlying the biological activity of SnNc involves light activation leading to ROS production. When irradiated with NIR light, SnNc facilitates the conversion of ground state molecular oxygen into singlet oxygen, which is highly reactive and can induce cellular damage leading to apoptosis or necrosis.

Properties

IUPAC Name

13,26,39,52,53,55,56,57-octaza-54λ2-stannatetradecacyclo[25.25.3.114,25.140,51.02,11.04,9.012,53.015,24.017,22.028,37.030,35.038,55.041,50.043,48]heptapentaconta-1,3,5,7,9,11,13,15,17,19,21,23,25(57),26,28,30,32,34,36,38,40(56),41,43,45,47,49,51-heptacosaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H24N8.Sn/c1-2-10-26-18-34-33(17-25(26)9-1)41-49-42(34)54-44-37-21-29-13-5-6-14-30(29)22-38(37)46(51-44)56-48-40-24-32-16-8-7-15-31(32)23-39(40)47(52-48)55-45-36-20-28-12-4-3-11-27(28)19-35(36)43(50-45)53-41;/h1-24H;/q-2;+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCYVSSHNBKWAKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)C4=NC5=C6C=C7C=CC=CC7=CC6=C8N5[Sn]N9C(=NC3=N4)C1=CC2=CC=CC=C2C=C1C9=NC1=NC(=N8)C2=CC3=CC=CC=C3C=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H24N8Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

831.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110479-58-8
Record name Tin(II) 2,3-naphthalocyanine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.